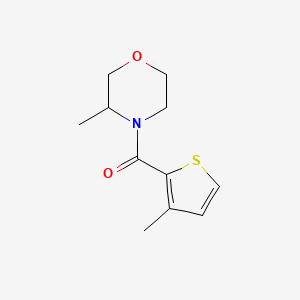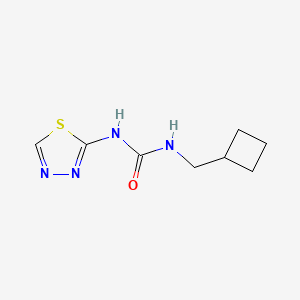![molecular formula C14H19NO B7511335 N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)
N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide, commonly known as BAM, is a chemical compound that has been extensively studied for its potential use in scientific research. BAM is a synthetic compound that belongs to the class of molecules known as cyclobutanes. In
Wirkmechanismus
BAM selectively activates TRPV1 by binding to a specific site on the channel. This binding induces a conformational change in the channel, which leads to the opening of the channel and the influx of calcium ions into the cell. This influx of calcium ions can trigger a variety of cellular responses, including the release of neurotransmitters and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The activation of TRPV1 by BAM can have a variety of biochemical and physiological effects. These effects include the release of neurotransmitters such as substance P and calcitonin gene-related peptide, which are involved in pain sensation. BAM can also activate intracellular signaling pathways such as the MAP kinase pathway, which is involved in cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BAM for lab experiments is its selectivity for TRPV1. This selectivity allows researchers to study the specific role of TRPV1 in cellular processes without the interference of other ion channels. However, one of the limitations of BAM is its potential toxicity. BAM has been shown to induce cell death at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the study of BAM. One potential direction is the development of new compounds that can selectively activate or inhibit TRPV1. Another direction is the study of the role of TRPV1 in other physiological processes, such as inflammation and cancer. Additionally, the use of BAM in combination with other compounds or therapies could lead to new treatments for chronic pain and other diseases.
Synthesemethoden
The synthesis of BAM involves the reaction of cyclobutanecarboxylic acid with N-methyl-N-[(2-methylphenyl)methyl]amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of BAM, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
BAM has been extensively studied for its potential use in scientific research. One of the most promising applications of BAM is in the field of neuroscience. BAM has been shown to selectively activate a specific type of ion channel known as TRPV1, which is involved in the transmission of pain signals in the nervous system. This activation of TRPV1 by BAM can be used to study the role of TRPV1 in pain sensation and to develop new treatments for chronic pain.
Eigenschaften
IUPAC Name |
N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-6-3-4-7-13(11)10-15(2)14(16)12-8-5-9-12/h3-4,6-7,12H,5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROULEDOAXPLVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
![N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7511275.png)


![N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511295.png)
![3-Ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7511303.png)


![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)

![N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)